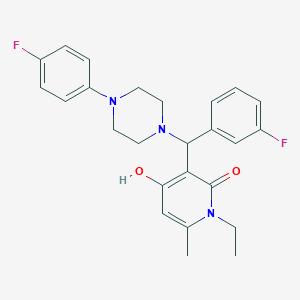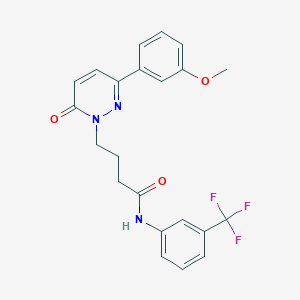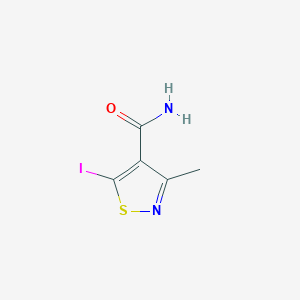
1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Tracers for Neuropsychiatric Disorders
A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, demonstrating their application as PET tracers for serotonin 5-HT(1A) receptors in neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, showed promising attributes as a reversible, selective, and high-affinity 5-HT1A receptor antagonist with high brain uptake, indicating its potential for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antimycobacterial and Cytotoxic Activities
Research by Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives, for their antimycobacterial and cytotoxic activities. The study identified compounds with complete inhibition of M. tuberculosis growth and non-cytotoxicity at a concentration of 100 μM, highlighting the therapeutic potential of these derivatives in treating tuberculosis with minimal cytotoxic effects (Sheu et al., 2003).
Synthesis and Antimicrobial Activities
The synthesis and characterization of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives by Rameshkumar et al. (2003) explored their potential as antimicrobial agents. The in vitro antibacterial and antifungal activities, along with in vivo antibacterial efficacy against Escherichia coli, were assessed, demonstrating significant antibacterial and weak antifungal activities. This study contributes to the understanding of the antimicrobial potential of quinoline derivatives (Rameshkumar et al., 2003).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) designed and synthesized a novel series of derivatives incorporating the 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine structure. These compounds were evaluated for their antidepressant and antianxiety activities in animal models. The study found that certain derivatives significantly reduced immobility times and exhibited notable antianxiety effects, suggesting their potential application in treating depression and anxiety-related disorders (Kumar et al., 2017).
作用機序
Target of Action
It is known that the compound has significant anti-fibrotic activity , suggesting that it may target proteins or pathways involved in fibrosis.
Mode of Action
It is known to exhibit anti-fibrotic activities , which suggests that it may interact with its targets to inhibit the processes leading to fibrosis.
Biochemical Pathways
The compound is known to affect the fibrosis pathway . Fibrosis is a process involving the excessive accumulation of extracellular matrix proteins, including collagen. The compound may inhibit the expression of collagen, thereby reducing fibrosis .
Result of Action
The compound has been found to exhibit significant anti-fibrotic activity . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .
特性
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-5-4-6-20(27)16-18)29-13-11-28(12-14-29)21-9-7-19(26)8-10-21/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKVSIPUKJZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)
![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2768657.png)
![3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)

![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2768664.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

